molecular formula C5H10Cl2N2S B13526327 (S)-1-(Thiazol-2-YL)ethan-1-amine dihydrochloride

(S)-1-(Thiazol-2-YL)ethan-1-amine dihydrochloride

Cat. No.: B13526327
M. Wt: 201.12 g/mol
InChI Key: UNYQILZWYRHSSA-FHNDMYTFSA-N
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Description

(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The ethanamine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many natural and synthetic compounds.

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Tiazofurin: An anticancer agent containing a thiazole moiety.

Uniqueness

(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the ethanamine group, which can impart distinct biological and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C5H10Cl2N2S

Molecular Weight

201.12 g/mol

IUPAC Name

(1S)-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1

InChI Key

UNYQILZWYRHSSA-FHNDMYTFSA-N

Isomeric SMILES

C[C@@H](C1=NC=CS1)N.Cl.Cl

Canonical SMILES

CC(C1=NC=CS1)N.Cl.Cl

Origin of Product

United States

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